

An In-depth Technical Guide to Ethyl 2-methylpyrimidine-5-carboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 2-methylpyrimidine-5-carboxylate</i>
Cat. No.:	B1284035

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-methylpyrimidine-5-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related pyrimidine derivatives to offer insights into its potential properties, synthesis, and biological activities.

Chemical Properties and Synthesis

Ethyl 2-methylpyrimidine-5-carboxylate is a pyrimidine derivative with an ethyl ester group at the 5-position and a methyl group at the 2-position. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Table 1: Physicochemical Properties of **Ethyl 2-methylpyrimidine-5-carboxylate**

Property	Value	Source
CAS Number	2134-38-5	[Generic chemical supplier data]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[Generic chemical supplier data]
Molecular Weight	166.18 g/mol	[Generic chemical supplier data]
IUPAC Name	ethyl 2-methylpyrimidine-5-carboxylate	[Generic chemical supplier data]
SMILES	CCOC(=O)c1cncnc1C	[Generic chemical supplier data]
Boiling Point	240 °C	[Generic chemical supplier data]

Synthesis

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidine salt with a propen-1-ol sodium salt.[\[1\]](#) This approach is valuable as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.[\[1\]](#)

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[\[1\]](#)

This protocol describes a general method that can be adapted for the synthesis of **Ethyl 2-methylpyrimidine-5-carboxylate**.

1. Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

- Methyl 3,3-dimethoxypropionate is condensed with methyl formate in the presence of sodium hydride.
- The resulting sodium salt is stable at room temperature under a nitrogen atmosphere.

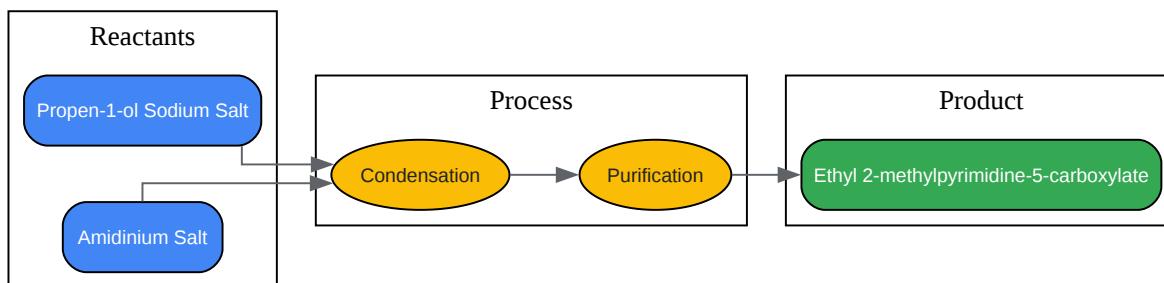
2. Condensation with Amidinium Salt:

- The prepared sodium salt is reacted with acetamidinium chloride (to introduce the 2-methyl group).
- The reaction typically proceeds in a suitable solvent, and the resulting pyrimidine derivative is formed in moderate to excellent yields.

3. Work-up and Purification:

- The reaction mixture is quenched and extracted with an organic solvent.
- The crude product is purified using column chromatography to yield the desired **ethyl 2-methylpyrimidine-5-carboxylate**.

Note: The specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of **Ethyl 2-methylpyrimidine-5-carboxylate**.



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General synthesis workflow for 2-substituted pyrimidine-5-carboxylates.

Quantitative Data

Due to the lack of published spectroscopic data for **Ethyl 2-methylpyrimidine-5-carboxylate**, the following table presents data for a structurally similar compound, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, for illustrative purposes.[2]

Table 2: Illustrative Spectroscopic Data for a Related Pyrimidine Derivative[2]

Data Type	Peaks and Interpretation
¹ H NMR (400 MHz, CDCl ₃)	δ 7.48 (bs, 1H), 7.30-7.24 (m, 4H), 5.58 (bs, 1H), 5.41 (s, 1H), 4.07 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.16(t, J=7.2 Hz, 3H)
FTIR (cm ⁻¹)	3241.7, 3113.2, 2980.8, 2930.2, 1726.8, 1703.4, 1648.9, 1468.8, 1286.7, 1220.5, 1092, 780.4

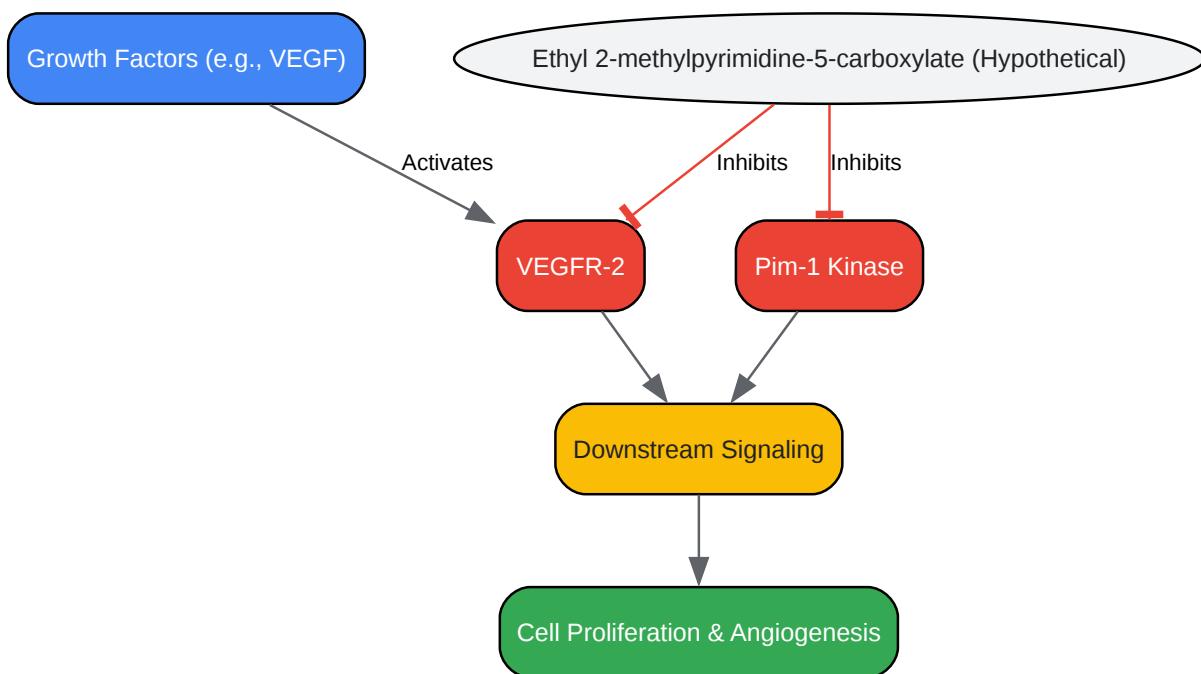
Biological Activity and Signaling Pathways

Disclaimer: The following section discusses the potential biological activities of **Ethyl 2-methylpyrimidine-5-carboxylate** based on the known functions of structurally related pyrimidine derivatives. Direct experimental evidence for the biological activity of **Ethyl 2-methylpyrimidine-5-carboxylate** is not currently available in the public domain.

Pyrimidine-5-carboxylate derivatives have been investigated for a range of biological activities, with a significant focus on their potential as kinase inhibitors in cancer therapy.^[3] Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.^{[4][5]}

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.^[5] Inhibition of VEGFR-2 can block this process and starve tumors of necessary nutrients.

Pim-1 kinase is a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.^[4] Its overexpression is linked to various cancers, making it an attractive therapeutic target.



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Hypothetical signaling pathway inhibition by a pyrimidine derivative.

Experimental Protocols

The following are detailed protocols for in vitro kinase inhibition assays that can be used to evaluate the potential activity of **Ethyl 2-methylpyrimidine-5-carboxylate** against VEGFR-2 and Pim-1 kinase.

VEGFR-2 Kinase Inhibition Assay[5][6]

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

- ATP
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- Test compound (**Ethyl 2-methylpyrimidine-5-carboxylate**) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 96-well plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
- Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
- Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for 60 minutes at 30°C.
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Pim-1 Kinase Inhibition Assay[7][8]

This assay quantifies the amount of ADP produced during the Pim-1 kinase reaction.

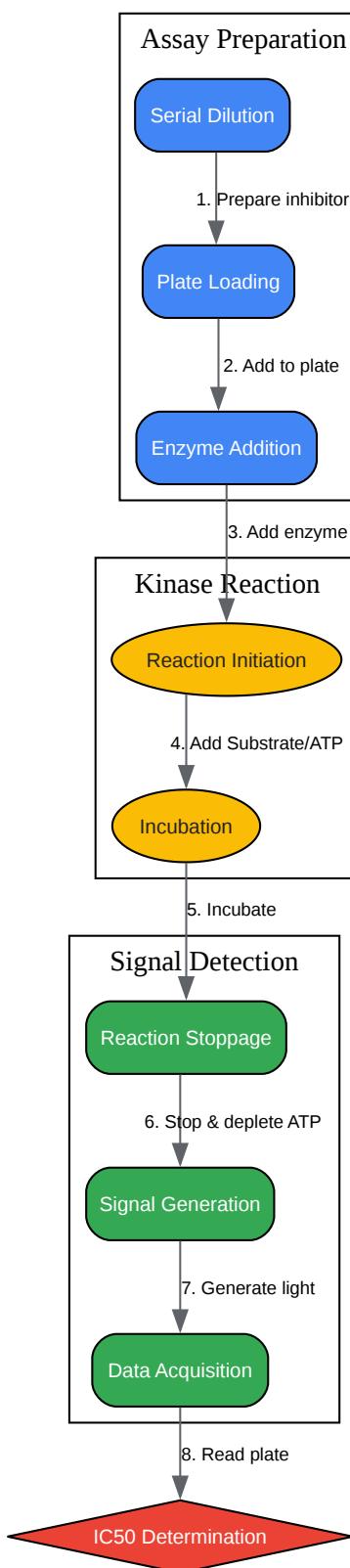
Materials:

- Recombinant Pim-1 kinase
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

- ATP
- Peptide substrate
- Test compound (**Ethyl 2-methylpyrimidine-5-carboxylate**) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well plates

Procedure:

- Add 1 μ l of the test compound or DMSO (control) to the wells of a 384-well plate.
- Add 2 μ l of Pim-1 enzyme.
- Add 2 μ l of the substrate/ATP mix to initiate the reaction.
- Incubate at room temperature for 60 minutes.
- Add 5 μ l of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μ l of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Record the luminescence using a plate reader. The signal is positively correlated with kinase activity.
- Calculate the IC_{50} value from a dose-response curve.



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General workflow for an in vitro kinase inhibition assay.

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